fructose

Sweetness potency Caloric reduction Sucrose equivalence

D-Fructose is the superior monosaccharide for glycemic-conscious formulations (GI 23–25 vs. sucrose 65). Its 1.2–1.8× sweetness potency enables sugar reduction without artificial sweeteners. Highest water solubility (374.78 g/100g) ensures clarity in syrups and concentrates. Fructose accelerates Maillard browning in acidic foods, depresses freezing point for smoother frozen desserts, and retains moisture to extend shelf life. Insulin-independent metabolism makes it ideal for diabetic nutrition and sports recovery.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
Cat. No. B7800755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefructose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20 °C: good

Structure & Identifiers


Interactive Chemical Structure Model





Crystalline Fructose: Procurement Guide for High-Sweetness, Low-Glycemic Monosaccharide Selection


D-Fructose (C₆H₁₂O₆) is a ketohexose monosaccharide that constitutes one of the primary dietary hexoses alongside glucose and galactose [1]. Commercially available as pure crystalline fructose (≥99.5% purity) or as a component of high-fructose corn syrup (HFCS; 42% or 55% fructose content), fructose exhibits the highest relative sweetness among naturally occurring nutritive sugars—approximately 1.2 to 1.8 times sweeter than sucrose on a weight basis depending on temperature and concentration conditions [2]. Its unique metabolic routing through hepatic fructokinase bypasses the phosphofructokinase regulatory step governing glucose metabolism, resulting in a glycemic index (GI) of approximately 23–25 compared to glucose at GI 100 [3]. These physicochemical and metabolic properties confer quantifiable functional advantages in specific food and beverage applications, yet also impose distinct limitations relative to its primary comparators: glucose, sucrose, high-fructose corn syrup, and the rare sugar allulose.

Why Fructose Cannot Be Replaced by Glucose, Sucrose, HFCS, or Allulose in Functionally Critical Formulations


Generic substitution of fructose with in-class sweeteners introduces measurable and often irreversible deviations in product performance across sweetness potency, glycemic response, browning kinetics, hygroscopicity, and freeze-point depression. Fructose exhibits a sweetness intensity 1.2–1.8× that of sucrose and approximately 2× that of glucose, enabling significant caloric reduction without compensatory use of non-nutritive high-intensity sweeteners [1]. Unlike sucrose, which requires enzymatic hydrolysis prior to absorption, fructose is a free monosaccharide that does not depend on insulin for cellular uptake and elicits a glycemic index (GI) of only 23–25—substantially lower than glucose (GI 100), sucrose (GI ~65), and the glucose component in HFCS (≥45% glucose content) [2]. Furthermore, fructose's higher chemical reactivity in Maillard browning compared to glucose under acidic conditions (pH <6) and its superior water solubility (374.78 g/100g water at 20°C vs. sucrose 199.4 g/100g and glucose 87.67 g/100g) dictate that substitution with any alternative sugar or syrup will alter color development, moisture retention, and crystallization behavior [3]. The following quantitative evidence establishes precisely where and why fructose selection matters relative to its closest analogs.

Quantitative Differential Evidence: Fructose Versus Glucose, Sucrose, HFCS, and Allulose Across Key Functional Dimensions


Sweetness Potency: Fructose Delivers 1.2–1.8× Sucrose Equivalent Sweetness, Enabling 20–40% Caloric Reduction Without High-Intensity Sweeteners

Fructose demonstrates a sweetness potency of 1.2 to 1.8 times that of sucrose on a weight basis, with the precise multiplier dependent on temperature, pH, and concentration. Commercial crystalline fructose specifications cite a potency range of 1.2–1.7× sucrose, allowing formulations to achieve target sweetness levels using 40–60% less total sugar mass [1]. This differential contrasts sharply with glucose (relative sweetness ~0.7–0.8× sucrose) and HFCS 55 (which contains approximately 55% fructose plus 42% glucose, yielding a net sweetness approximating sucrose at similar dry solids). At 5°C, β-D-fructopyranose predominates and yields sweetness approximately 140% that of sucrose, whereas at 60°C the equilibrium shifts toward less-sweet furanose forms, reducing perceived sweetness to approximately 100–110% of sucrose equivalent [2].

Sweetness potency Caloric reduction Sucrose equivalence Sugar substitution

Glycemic Index: Fructose GI 23–25 Enables 75% Lower Postprandial Glucose Excursion Compared to Glucose (GI 100)

Fructose exhibits a glycemic index (GI) of approximately 23–25 when standardized against glucose (GI 100) or white bread (GI 100), representing one of the lowest GI values among naturally occurring nutritive carbohydrates [1]. In controlled human studies, the glycemic response to fructose is 75% lower than that of glucose and 60–65% lower than that of sucrose (GI ~65–91 depending on reference standard). The low GI of fructose is attributed to its hepatic first-pass metabolism via fructokinase, which bypasses the phosphofructokinase regulatory step and does not directly stimulate insulin secretion [2]. In contrast, glucose triggers immediate insulin release and rapid glycemic elevation; sucrose is hydrolyzed in the small intestine to yield approximately 50% glucose, resulting in an intermediate GI of ~65; HFCS 55, despite containing 55% fructose, also contains 42% glucose and thus elicits glycemic responses closer to sucrose than to pure fructose [3].

Glycemic index Diabetes nutrition Blood glucose management Insulin-independent metabolism

Hepatic Extraction: Fructose Undergoes 50–70% First-Pass Hepatic Clearance, Defining Its Unique Lipogenic and Non-Insulin-Dependent Metabolic Routing

The liver is the primary site of fructose extraction and metabolism, with hepatic clearance of dietary fructose approaching 50–70% of total fructose delivery, compared to glucose which undergoes only 20–30% first-pass hepatic uptake [1]. Fructose phosphorylation via fructokinase (KHK) proceeds independently of insulin and bypasses the phosphofructokinase (PFK) regulatory checkpoint that governs glucose flux, enabling unregulated entry into glycolysis and de novo lipogenesis pathways [2]. This differential routing confers both a therapeutic advantage (insulin-independent energy provision for diabetic patients) and a metabolic liability (unrestricted hepatic lipogenesis when consumed in caloric excess). In contrast, glucose undergoes systemic distribution with relatively limited hepatic extraction (20–30%) and is subject to tight insulin-mediated regulation at PFK; sucrose, as a glucose-fructose disaccharide, delivers both monosaccharides concurrently, resulting in mixed metabolic signaling that includes both insulin-dependent and insulin-independent components [3].

Hepatic metabolism Fructokinase pathway De novo lipogenesis Insulin independence

Maillard Browning Kinetics: Fructose Exhibits pH-Dependent Browning Rate Superiority Over Glucose Below pH 6 and Faster Initial Reactivity

In sugar-glycine model systems at 60°C and pH 3.5, fructose demonstrated faster initial browning rates than glucose over the first 80 hours of reaction time, with fructose consumption exceeding glucose consumption during the first 60 hours [1]. At pH 6, the descending order for color development was xylose > glucose > fructose > lactose > maltose > sucrose; however, at pH values below 6, fructose browned faster than glucose [2]. The activation energy for Maillard browning with glycine was determined to be 29.3 kcal/mole for fructose systems, compared to 25.7 kcal/mole for glucose and 36.6 kcal/mole for sucrose, indicating that fructose browning is more temperature-sensitive than glucose but less energy-demanding than sucrose browning [2]. In practical guava fruit leather applications, fructose formulations achieved the highest non-enzymatic browning (41.99 ± 0.86% relative to control) compared to glucose, sucrose, and sorbitol [3].

Maillard reaction Non-enzymatic browning Color development Bakery chemistry

Solubility and Hygroscopicity: Fructose Exhibits 374.78 g/100g Water Solubility—1.88× Sucrose and 4.27× Glucose—With Highest Hygroscopicity Among Common Sugars

At room temperature (approximately 20°C), crystalline fructose demonstrates solubility of 78.94% (w/w) or 374.78 g/100g water, compared to sucrose at 66.60% (199.4 g/100g water) and glucose at 46.71% (87.67 g/100g water) [1]. This solubility hierarchy directly translates to functional differences in high-solids formulations. Fructose's hygroscopicity is the highest among common nutritive sugars (fructose ≈ invert sugar > glucose ≈ maltose > sucrose), making it effective for moisture retention in baked goods and soft confections but problematic for hard candy production where sucrose's low hygroscopicity is preferred [2]. Fructose also exhibits lower solution viscosity than sucrose at equivalent concentrations and greater freezing-point depression, enabling smoother texture in frozen desserts and preventing ice crystal formation [3]. Its poor crystallization tendency (fructose and invert sugar crystallize with greater difficulty than sucrose and glucose) is advantageous in preventing sugar bloom and maintaining product clarity in syrups, jams, and glazes [2].

Solubility Hygroscopicity Moisture retention Crystallization control Water activity

Structural Epimerization Differential: Allulose (C3-Epimer of Fructose) Retains 70% Sweetness With ~0% Caloric Yield, Defining Functional-Replacement Trade-Offs

D-Allulose (D-psicose) is the C3-epimer of D-fructose, differing only in the stereochemical configuration at the C3 carbon position [1]. Despite near-identical molecular weight and structural similarity, this single epimerization fundamentally alters metabolic fate: allulose is not metabolized by human enzymes, resulting in near-zero caloric yield (~0.2–0.4 kcal/g vs. fructose 4 kcal/g) and almost complete renal excretion [2]. Allulose retains approximately 70% of the sweetness intensity of sucrose (compared to fructose's 120–180%), placing it in an intermediate sweetness category between fructose and glucose [3]. In postprandial glycemic studies, allulose (unlike fructose) demonstrated modest but significant improvements in postprandial glucose and insulin regulation [4]. However, allulose is approximately 10–20× more expensive than crystalline fructose and is subject to different regulatory status globally (GRAS in US; novel food authorization required in EU), introducing procurement complexity absent with fructose.

Rare sugars Allulose D-psicose Zero-calorie sweetener Epimerization

Evidence-Backed Procurement Scenarios: When Fructose Outperforms Glucose, Sucrose, HFCS, and Allulose


Low-Glycemic and Diabetic-Formulated Beverages and Nutritional Products

Fructose, with a glycemic index of 23–25 compared to glucose at GI 100 and sucrose at GI 65, is the preferred nutritive sweetener for formulations requiring glycemic control [1]. Its insulin-independent hepatic metabolism via fructokinase enables energy provision without triggering acute insulin secretion or postprandial glucose spikes [2]. In diabetic enteral nutrition, sports recovery beverages for insulin-sensitive populations, and meal replacement products targeting glycemic-conscious consumers, fructose substitution for glucose or sucrose reduces glycemic burden by 60–75% while maintaining sweetness and caloric density. The 1.2–1.8× sweetness potency relative to sucrose further enables total sugar reduction without reliance on non-nutritive sweeteners [3].

High-Solids, Crystallization-Resistant Syrups, Gels, and Concentrates

Fructose's solubility of 374.78 g/100g water at room temperature—1.88× that of sucrose and 4.27× that of glucose—enables formulations at substantially higher solids concentrations without crystallization failure [4]. In energy gels, beverage concentrates, pharmaceutical syrups, and shelf-stable fruit preparations, this solubility differential translates directly to reduced water content, improved microbial stability through lowered water activity, and elimination of sugar crystallization defects. Fructose's poor intrinsic crystallization tendency (unlike sucrose's ready crystallization) maintains product clarity and prevents sugar bloom in clear beverages and glazes [5].

Bakery and Confectionery Products Requiring Enhanced Maillard Browning and Moisture Retention

In baked goods requiring golden-brown crust development—particularly acidic formulations (pH <6) such as sourdough breads, fruit-filled pastries, and fermented doughs—fructose's faster initial Maillard browning rate compared to glucose provides measurable color and flavor development advantages [6]. Activation energy of 29.3 kcal/mole for fructose-glycine systems enables predictable browning kinetics during thermal processing [7]. Concurrently, fructose's highest-in-class hygroscopicity among nutritive sugars maintains product softness, extends shelf life through moisture retention, and reduces staling in cakes, soft cookies, and cereal bars [5].

Frozen Desserts and Ice Creams Requiring Freeze-Point Depression and Ice Crystal Control

Fructose demonstrates greater freezing-point depression than sucrose at equivalent concentrations, enabling smoother texture and smaller ice crystal formation in frozen desserts, sorbets, and ice creams [8]. This property, combined with fructose's high solubility and hygroscopicity, maintains creamy mouthfeel and prevents undesirable ice crystallization during freeze-thaw cycling. The rapid sweetness onset and clean, non-lingering finish characteristic of fructose (compared to sucrose's slower onset and longer duration) also contribute to favorable sensory profiles in frozen applications where immediate sweetness perception is desired [3].

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